Cas no 1805170-57-3 (2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid is a halogenated pyridine derivative with a multifunctional structure, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of bromo, iodo, and difluoromethyl groups at distinct positions enhances its reactivity for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The carboxylic acid moiety further allows for derivatization via esterification or amidation. This compound’s high purity and well-defined substitution pattern make it particularly useful in medicinal chemistry for the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its stability under standard storage conditions ensures reliable performance in synthetic applications.
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid structure
1805170-57-3 structure
商品名:2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid
CAS番号:1805170-57-3
MF:C7H3BrF2INO2
メガワット:377.909500360489
CID:4861209

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid
    • インチ: 1S/C7H3BrF2INO2/c8-5-4(11)2(6(9)10)1-3(12-5)7(13)14/h1,6H,(H,13,14)
    • InChIKey: RXGGANHIQYBYGX-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(N=C(C(=O)O)C=C1C(F)F)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 50.2

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029059998-1g
2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid
1805170-57-3 97%
1g
$1,460.20 2022-04-01

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid 関連文献

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acidに関する追加情報

Introduction to 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid (CAS No. 1805170-57-3)

2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid is a highly specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 1805170-57-3, this compound represents a unique structural motif combining bromine, iodine, and difluoromethyl substituents on a pyridine backbone. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.

The pyridine core is a cornerstone in medicinal chemistry due to its prevalence in numerous pharmacologically relevant compounds. The presence of both bromine and iodine at distinct positions on the pyridine ring enhances the compound's utility as a building block for further derivatization. Specifically, the 2-bromo and 3-iodo substituents provide reactive sites for cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures. Additionally, the 4-(difluoromethyl) group introduces electronic and steric effects that can modulate the biological activity of derived compounds.

Recent advancements in drug discovery have highlighted the importance of fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The difluoromethyl group, in particular, has been extensively studied for its ability to enhance the bioavailability of small-molecule drugs. In the context of 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid, this substituent contributes to the compound's potential as a precursor for next-generation therapeutics targeting various diseases.

The carboxylic acid moiety at the 6-position further extends the synthetic possibilities of this compound. It can be readily converted into esters, amides, or other derivatives through standard organic transformations, enabling the exploration of diverse chemical space. This versatility makes it an attractive scaffold for high-throughput screening campaigns and structure-activity relationship (SAR) studies.

In academic research, 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid has been utilized in several innovative synthetic strategies. For instance, its application in constructing novel pyridine-based inhibitors for enzyme targets has shown promise in preclinical studies. The combination of bromine and iodine allows for sequential functionalization, enabling researchers to fine-tune the electronic properties and binding interactions of their target molecules.

The compound's relevance extends beyond academic research into industrial applications. Pharmaceutical companies have leveraged its structural features to develop proprietary libraries for drug discovery programs. By incorporating this intermediate into synthetic routes, researchers can accelerate the identification of lead compounds with improved pharmacological properties. The use of 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid exemplifies how tailored molecular scaffolds can streamline the process of discovering novel therapeutic agents.

From a chemical biology perspective, this compound has been employed to probe signaling pathways and molecular interactions relevant to human health and disease. Its ability to serve as a precursor for bioactive molecules makes it a valuable tool in understanding biological processes at a molecular level. Furthermore, its structural complexity allows for the exploration of new chemical entities that may address unmet medical needs.

The synthesis of 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid itself is a testament to modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions and metal-mediated transformations have enabled chemists to construct this intricate molecule with high efficiency and yield. These synthetic advances not only underscore the compound's accessibility but also highlight the progress made in organic chemistry over recent decades.

Looking ahead, the continued exploration of 2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid is expected to yield further insights into its potential applications in drug discovery and materials science. As research methodologies evolve, new derivatives and analogs will likely emerge, expanding the compound's utility across multiple disciplines. The intersection of medicinal chemistry with cutting-edge synthetic techniques ensures that compounds like this will remain at the forefront of scientific innovation.

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